molecular formula C16H15N3O3S B285672 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No. B285672
M. Wt: 329.4 g/mol
InChI Key: OXPQFHUBSDLICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide, also known as Furosemide, is a widely used diuretic drug that is used to treat various medical conditions such as hypertension, congestive heart failure, and renal failure. The compound was first synthesized in 1962 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide acts as a loop diuretic by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This leads to a decrease in sodium reabsorption and an increase in diuresis. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide also inhibits the reabsorption of chloride ions, leading to a decrease in the osmotic gradient in the renal medulla and a decrease in water reabsorption.
Biochemical and Physiological Effects:
3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide has various biochemical and physiological effects, including a decrease in blood pressure, an increase in urine output, and a decrease in edema. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide also has an effect on electrolyte levels, leading to a decrease in potassium, magnesium, and calcium levels. These effects are important to consider when using 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide in medical treatment.

Advantages and Limitations for Lab Experiments

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide has several advantages for lab experiments, including its ability to inhibit the Na-K-2Cl cotransporter and regulate ion transport in the kidney. However, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide also has limitations, including its potential to alter electrolyte levels and its potential to interact with other drugs.

Future Directions

There are several future directions for the study of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide, including its potential use in the treatment of other medical conditions such as pulmonary edema and cerebral edema. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide may also be studied for its potential to regulate ion transport in other organs besides the kidney, such as the lungs and the brain. Additionally, the development of new 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide analogs may lead to the discovery of more effective diuretic drugs with fewer side effects.
In conclusion, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide is a widely used diuretic drug that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. The compound has several advantages for lab experiments but also has limitations that need to be considered. There are several future directions for the study of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide, and further research may lead to the development of more effective diuretic drugs with fewer side effects.

Synthesis Methods

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 2-methylphenylacetic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use in studying the regulation of ion transport in the kidney. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to a decrease in sodium reabsorption and an increase in diuresis. This mechanism of action has been studied in various animal models to understand the role of ion transport in kidney function.

properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C16H15N3O3S/c1-11-5-2-3-6-12(11)17-14(20)8-10-23-16-19-18-15(22-16)13-7-4-9-21-13/h2-7,9H,8,10H2,1H3,(H,17,20)

InChI Key

OXPQFHUBSDLICW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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